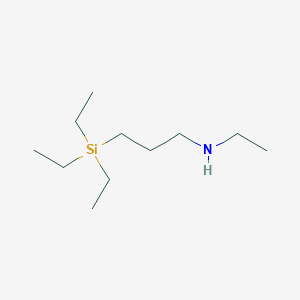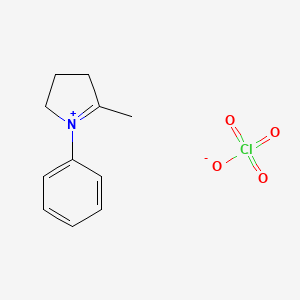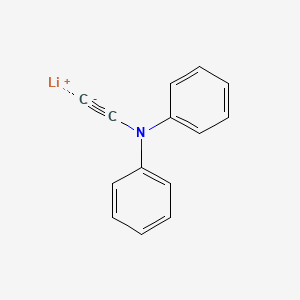
lithium;N-ethynyl-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;N-ethynyl-N-phenylaniline is a compound that belongs to the class of phenylamine derivatives It is characterized by the presence of a lithium atom, an ethynyl group, and a phenylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N-ethynyl-N-phenylaniline typically involves the reaction of phenylamine with an ethynylating agent in the presence of a lithium base. One common method involves the use of lithium piperidide in boiling ether, which facilitates the ethynylation of phenylamine to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;N-ethynyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The ethynyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the electrophile used .
Aplicaciones Científicas De Investigación
Lithium;N-ethynyl-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and electronic components
Mecanismo De Acción
The mechanism of action of lithium;N-ethynyl-N-phenylaniline involves its interaction with specific molecular targets. The compound can inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which are involved in various cellular pathways. These interactions can lead to changes in cellular function and have potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenylamine (Aniline): A simpler compound with similar structural features but lacking the ethynyl and lithium components.
N-ethynylaniline: Similar to lithium;N-ethynyl-N-phenylaniline but without the lithium atom.
Lithium Phenylamide: Contains lithium and phenylamine but lacks the ethynyl group
Uniqueness
This compound is unique due to the combination of its lithium, ethynyl, and phenylamine components This unique structure imparts specific chemical properties and reactivity that are not observed in simpler analogs
Propiedades
Número CAS |
54098-17-8 |
|---|---|
Fórmula molecular |
C14H10LiN |
Peso molecular |
199.2 g/mol |
Nombre IUPAC |
lithium;N-ethynyl-N-phenylaniline |
InChI |
InChI=1S/C14H10N.Li/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H;/q-1;+1 |
Clave InChI |
OGIYTSGSHDEFBB-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[C-]#CN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


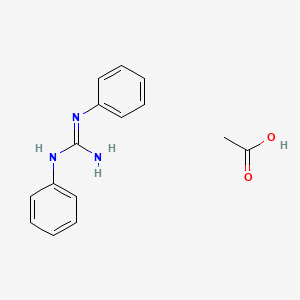
![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
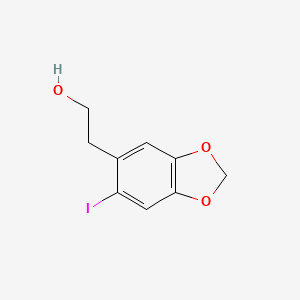
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
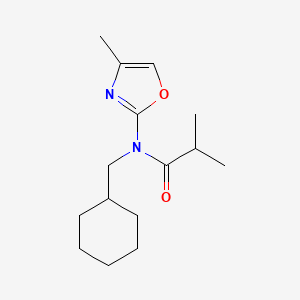

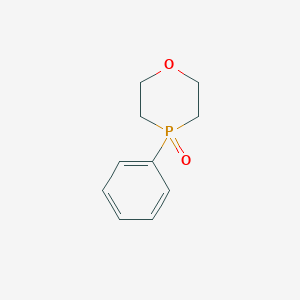
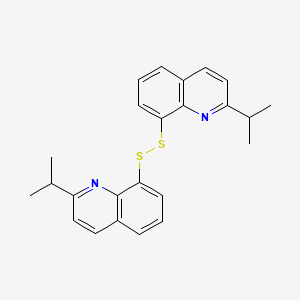
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine](/img/structure/B14634734.png)
